Cas no 767352-29-4 ((R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid)
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
- (3R)-3-(phenylmethoxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid
- (R)-3-(BENZYLOXYAMINO)-4-(2,4,5-TRIFLUOROPHENYL)BUTANOIC ACID
- I06-2205
- DTXSID50676890
- (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoicacid
- AC-23932
- A915519
- SCHEMBL743824
- AKOS015896661
- 767352-29-4
- (3r)-3-[(benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
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- MDL: MFCD11040249
- Inchi: 1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(8-17(22)23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,21H,6,8,10H2,(H,22,23)/t13-/m1/s1
- InChI Key: WNCDQXXKCXRWRC-CYBMUJFWSA-N
- SMILES: FC1C=C(C(=CC=1C[C@H](CC(=O)O)NOCC1C=CC=CC=1)F)F
Computed Properties
- Exact Mass: 339.10800
- Monoisotopic Mass: 339.108
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6A^2
- XLogP3: 0.9
Experimental Properties
- Density: 1.329
- Boiling Point: 456.7°C at 760 mmHg
- Flash Point: 230 °C
- Refractive Index: 1.547
- PSA: 58.56000
- LogP: 3.60200
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid Security Information
- Storage Condition:Sealed in dry,2-8°C
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194534-1g |
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid |
767352-29-4 | 95% | 1g |
$505 | 2021-06-09 | |
| Alichem | A019121835-1g |
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid |
767352-29-4 | 95% | 1g |
$440.36 | 2023-09-01 | |
| Chemenu | CM194534-1g |
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid |
767352-29-4 | 95% | 1g |
$505 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742306-1g |
(r)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid |
767352-29-4 | 98% | 1g |
¥4272.00 | 2024-07-28 | |
| Ambeed | A328513-1g |
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid |
767352-29-4 | 95+% | 1g |
$436.0 | 2025-04-17 | |
| Crysdot LLC | CD12033584-1g |
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid |
767352-29-4 | 95+% | 1g |
$535 | 2024-07-24 | |
| A2B Chem LLC | AC72932-2.5g |
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid |
767352-29-4 | 97% | 2.5g |
$1200.00 | 2024-04-19 |
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid Suppliers
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Introduction to (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS No. 767352-29-4)
(R)-3-((Benzyloxy)amino-4-(2,4,5-trifluorophenyl)butanoic acid
CAS No. 767352-29-4 is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit remarkable structural and functional properties, making it a valuable candidate for various research applications.
The molecular structure of this compound features a chiral center, which is indicated by the (R) configuration. This chirality is crucial in pharmaceutical applications, as it can significantly influence the biological activity and pharmacokinetic properties of the molecule. The presence of both benzyloxy and trifluorophenyl substituents contributes to its unique chemical profile, enhancing its potential as a building block for more complex drug molecules.
In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The 2,4,5-trifluorophenyl moiety in this compound plays a pivotal role in modulating its interactions with biological systems. This substitution pattern has been shown to improve the solubility and bioavailability of drug candidates, making it an attractive feature for medicinal chemists.
The benzyloxyamino group in the molecule provides a versatile handle for further chemical modifications. This functionality allows for easy derivatization, enabling researchers to explore a wide range of structural variations. Such modifications are essential for optimizing drug-like properties such as solubility, permeability, and metabolic stability.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of novel therapeutic agents. Its unique structural features make it a promising candidate for applications in areas such as oncology, immunology, and neurology. The ability to fine-tune its pharmacological properties through structural modifications opens up numerous possibilities for developing next-generation drugs.
The synthesis of (R)-3-((benzyloxy)amino-4-(2,4,5-trifluorophenyl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and enantiomeric purity. These synthetic strategies are critical for producing compounds that meet the stringent requirements of pharmaceutical research.
The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preliminary findings suggest that it exhibits potent activity against various disease targets. Its ability to interact with biological receptors and enzymes makes it a valuable tool for understanding drug-receptor interactions at a molecular level.
The use of computational modeling techniques has further enhanced our understanding of how this compound interacts with biological targets. Molecular docking studies have provided insights into its binding mode and affinity for specific receptors. These insights are crucial for designing more effective drug candidates with improved therapeutic outcomes.
In conclusion, (R)-3-((benzyloxy)amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS No. 767352-29-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and versatile chemical properties make it an invaluable tool for developing novel therapeutic agents. As research in this field continues to advance, we can expect to see even more innovative applications emerging from this remarkable molecule.
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